molecular formula C36H45N7O5 B601652 Dabigatran Impurity F CAS No. 211915-07-0

Dabigatran Impurity F

Cat. No.: B601652
CAS No.: 211915-07-0
M. Wt: 655.8 g/mol
InChI Key: HEJZABCHPVKGHZ-UHFFFAOYSA-N
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Description

Dabigatran Impurity F is a byproduct formed during the synthesis of Dabigatran etexilate, a novel oral anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct, selective, and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dabigatran Impurity F involves several steps, starting from the raw materials to the final active pharmaceutical ingredient (API). The process includes the use of various reagents and conditions to achieve the desired product. One of the key steps in the synthesis is the Pinner reaction, which is optimized using design of experiment (DoE) software to establish critical process parameters . The reaction conditions typically involve the use of solvents like methanol and reagents such as n-hexyl-4-nitrophenyl carbonate .

Industrial Production Methods

In industrial production, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to monitor the formation of impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dabigatran Impurity F undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound to other related compounds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents like methanol and acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-nitroso derivatives, which are of particular concern due to their potential mutagenic and carcinogenic properties .

Mechanism of Action

The mechanism of action of Dabigatran Impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in the final product can affect the overall safety and efficacy of Dabigatran etexilate. The molecular targets and pathways involved in its formation and potential effects are studied to ensure the quality and safety of the final drug product .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dabigatran Impurity F include:

Uniqueness

This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of Dabigatran etexilate. Its identification and quantification are crucial for ensuring the quality of the final pharmaceutical product .

Biological Activity

Dabigatran etexilate is a direct thrombin inhibitor used primarily as an anticoagulant. However, the presence of impurities, such as Dabigatran Impurity F, raises concerns regarding their biological activity and potential effects on therapeutic efficacy and safety. This article explores the biological activity of this compound based on available research findings.

Overview of Dabigatran and Its Impurities

Dabigatran etexilate is a prodrug that is converted to its active form, dabigatran, in the body. The compound inhibits thrombin, which plays a crucial role in the coagulation cascade by converting fibrinogen to fibrin. While dabigatran has established anticoagulant properties, the biological activities of its impurities, including Impurity F, are less well characterized.

This compound is classified among the various impurities that can arise during the synthesis of dabigatran etexilate. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to identify and quantify these impurities in pharmaceutical formulations .

Table 1: Summary of Impurities in Dabigatran Etexilate

Impurity NameRetention Time (min)Molecular Weight (g/mol)
Impurity A3.423483.20
Impurity B4.013501.15
Impurity F 5.514 501.15
Impurity C9.935628.30

Anticoagulant Effects

The biological activity of this compound has not been extensively studied; however, it is essential to understand its potential impact on the pharmacodynamics of dabigatran. In general, impurities may alter the overall efficacy and safety profile of a drug.

  • In Vitro Studies : Preliminary studies suggest that some impurities may exhibit anticoagulant properties, although specific data on Impurity F remains limited . The interaction of impurities with thrombin or other components of the coagulation cascade could theoretically enhance or inhibit the effects of dabigatran.
  • Genotoxicity Assessments : According to FDA evaluations, none of the specified impurities, including those related to dabigatran, showed positive results in genotoxicity assays, indicating a low risk for genetic damage . This is crucial for ensuring patient safety.

Pharmacokinetics

The pharmacokinetic profile of dabigatran is characterized by its absorption, distribution, metabolism, and excretion (ADME). The conversion from dabigatran etexilate to dabigatran occurs rapidly after oral administration, with peak plasma concentrations typically reached within two hours .

  • Renal Clearance : Approximately 80-85% of dabigatran is eliminated unchanged via renal pathways . The implications for impurity clearance are significant; any accumulation due to impaired renal function could affect therapeutic outcomes.

Case Studies and Clinical Findings

A review of clinical trials involving dabigatran has highlighted the importance of monitoring for adverse effects associated with both the drug and its impurities. For instance:

  • RE-LY Trial : This pivotal trial demonstrated that dabigatran effectively reduced stroke risk in patients with atrial fibrillation compared to warfarin. However, adverse effects such as gastrointestinal disturbances were noted at higher rates among patients receiving dabigatran .
  • Post-Marketing Surveillance : Reports have indicated rare instances of liver injury associated with dabigatran use; however, no direct correlation with specific impurities has been established . Continuous monitoring is essential to evaluate long-term safety.

Properties

CAS No.

211915-07-0

Molecular Formula

C36H45N7O5

Molecular Weight

655.8 g/mol

IUPAC Name

ethyl 3-[[1-methyl-2-[[4-(N-octoxycarbonylcarbamimidoyl)anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C36H45N7O5/c1-4-6-7-8-9-12-23-48-36(46)41-34(37)26-14-17-28(18-15-26)39-25-32-40-29-24-27(16-19-30(29)42(32)3)35(45)43(22-20-33(44)47-5-2)31-13-10-11-21-38-31/h10-11,13-19,21,24,39H,4-9,12,20,22-23,25H2,1-3H3,(H2,37,41,46)

InChI Key

HEJZABCHPVKGHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

O-Octyl Dabigatran Ethyl Ester;  N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester

Origin of Product

United States

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